molecular formula C9H9N3O2 B13033306 4-(Aminomethyl)-1H-indazole-3-carboxylic acid

4-(Aminomethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B13033306
M. Wt: 191.19 g/mol
InChI Key: KQDNQXSQFVMTGV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features an indazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzylamine with glyoxylic acid, followed by reduction and cyclization to form the indazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-(Aminomethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(aminomethyl)-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,4,10H2,(H,11,12)(H,13,14)

InChI Key

KQDNQXSQFVMTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2C(=O)O)CN

Origin of Product

United States

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